molecular formula C18H26O4 B12292061 [3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid

[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid

Cat. No.: B12292061
M. Wt: 306.4 g/mol
InChI Key: YUQOAWJBIXWZRK-UHFFFAOYSA-N
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Description

[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid: is a complex organic compound with a unique structure that includes multiple ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid typically involves multiple steps, including the formation of the core ring structure and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the core ring structure through cyclization reactions.

    Functional Group Introduction: Introduction of methyl and oxo groups through selective reactions.

    Final Assembly: Combining the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the investigation of various biochemical processes.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of [3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Properties

IUPAC Name

3-(3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13H,3-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQOAWJBIXWZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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